3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine
Overview
Description
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is a chemical compound. It is a derivative of 1-Methyl-1H-1,2,4-triazole . The empirical formula is C3H6N4 .
Synthesis Analysis
A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported . This process features an efficient construction of the triazole ring under flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid involves the construction of the triazole ring under flow conditions . This process is highly selective and atom economical .Scientific Research Applications
Neurokinin-1 Receptor Antagonist Development : A compound similar to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine has been explored as a high-affinity, orally active neurokinin-1 receptor antagonist, effective in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Molecular and Spectroscopic Analysis : There has been a study on a structurally similar compound focusing on molecular, spectroscopic, and electronic behavior, including quantum chemical calculations, nonlinear optical properties, and molecular electrostatic potential (Evecen et al., 2018).
Development of Histamine Receptor Ligands : Research on analogs of imbutamine, a compound related to 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-butanamine, has been conducted to develop selective ligands for histamine H3 and H4 receptors, aiming at improved selectivity for H4R (Geyer et al., 2014).
Structural and Docking Studies in Anticancer Research : Studies on similar 1,2,4-triazole derivatives have involved structural analysis, experimental and computed spectral analysis, and molecular docking to explore their anticancer activity (Kaczor et al., 2013).
Alkylation Studies in Heterocyclic Chemistry : Alkylation reactions of 3-nitro-1,2,4-triazoles, closely related to the compound , have been studied, contributing to the field of heterocyclic chemistry (Sukhanova et al., 2008).
Coordination Polymer Construction : Research has been done on coordination polymers based on 1,2,4-triazoles, exploring their structural aspects and potential applications (Yang et al., 2013).
Antifungal Agent Development : Derivatives of 3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine, related to the given compound, have been investigated as potential antifungal agents (Bennett et al., 1988).
Tautomerism Studies in Crystal Structures : The tautomerism of potentially similar compounds in crystal structures has been studied, contributing to the understanding of 1,2,4-triazoles in crystallography (Buzykin et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-(2-methyl-1,2,4-triazol-3-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-6(2)4-7(9)8-10-5-11-12(8)3/h5-7H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIGCOHFFYEZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=NN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672440 | |
Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-YL)-1-butanamine | |
CAS RN |
959239-65-7 | |
Record name | 3-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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